molecular formula C14H18F3NO2 B2647629 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351598-49-6

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B2647629
CAS No.: 1351598-49-6
M. Wt: 289.298
InChI Key: JMFKRXZZRZAWTI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly for the investigation of cardiovascular and infectious diseases. This compound is presented as a key chemical tool for research use only, aimed at expanding the understanding of complex biological pathways. Structurally related analogs within its chemical class have been identified as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that regulates key lipid transfer processes between lipoproteins; its inhibition is a prominent therapeutic strategy for raising cardioprotective high-density lipoprotein (HDL) cholesterol and lowering pro-atherogenic low density lipoprotein (LDL) cholesterol . Consequently, this compound provides a valuable research asset for studying the underlying mechanisms of atherosclerosis and for profiling new approaches to cardiovascular disease management. Furthermore, based on its structural similarity to other propanamide derivatives documented to target bacterial enzymes, this compound may also serve as a useful scaffold in antimicrobial discovery research . Specifically, related compounds have demonstrated activity against D-alanine--D-alanine ligase (Ddl), an essential enzyme for bacterial cell wall biosynthesis in pathogens such as Staphylococcus aureus . Its defined molecular structure, featuring the 2-hydroxy-2-phenylpropyl motif, makes it a versatile intermediate for exploring structure-activity relationships (SAR) and for designing novel bioactive molecules with potential applications in metabolic and infectious disease research.

Properties

IUPAC Name

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKRXZZRZAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core propanamide motifs but differ in substituents, leading to variations in physicochemical and biological properties:

A. 2,2-Dimethyl-N-(Pyridin-3-yl)Propanamide ()
  • Structure : Features a pyridin-3-yl group instead of the trifluoro-hydroxy-phenylpropyl chain.
  • Synthesis: Prepared via reaction of 3-aminopyridine with pivaloyl chloride in dichloromethane with triethylamine .
  • Crystal Structure : The pyridine ring is tilted by 17.6° relative to the amide plane, with intramolecular C–H⋯O hydrogen bonding. Molecules form chains via N–H⋯N interactions .
B. N-(3-(Dimethylamino)Propyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-3-Phenylpropanamide Hydrochloride ()
  • Structure: Contains a benzo[d]thiazolyl group and dimethylaminopropyl chain.
  • Relevance : The fluorinated aromatic system and tertiary amine may enhance bioavailability or target selectivity compared to the hydroxy-trifluorophenyl group in the target compound.
C. N-(3-Allylpyridin-2-yl)-2,2-Dimethylpropanamide ()
  • Structure : Substituted with an allylpyridinyl group.

Comparative Physicochemical Properties

Property Target Compound 2,2-Dimethyl-N-(Pyridin-3-yl)Propanamide N-(3-Allylpyridin-2-yl)-2,2-Dimethylpropanamide
Molecular Weight ~307 g/mol (estimated) 192.24 g/mol ~235 g/mol (estimated)
Hydrogen Bonding Likely O–H⋯O (hydroxy group) and N–H⋯F interactions Intramolecular C–H⋯O and N–H⋯N Pyridinyl N may participate in hydrogen bonding
Solubility Moderate (polar trifluoro/hydroxy groups) Low (hydrophobic pivaloyl group) Moderate (allyl and pyridinyl groups)
Bioactivity Potential Unreported Antimicrobial/anticoagulant Unreported

Key Differences and Implications

Trifluoro-Hydroxy-Phenylpropyl vs. Pyridinyl derivatives exhibit π-π stacking and metal-coordination capabilities, absent in the phenylpropyl system .

Steric Effects: The 2,2-dimethylpropanoyl group in all analogs creates steric hindrance, limiting conformational flexibility. However, the trifluoro-hydroxy-phenylpropyl chain adds further rigidity, possibly affecting binding to biological targets.

Synthetic Accessibility :

  • Pyridinyl analogs are synthesized under mild conditions (e.g., room-temperature crystallization) , whereas the trifluoro-hydroxy-phenylpropyl group may require specialized fluorination or protection/deprotection steps.

Biological Activity

2,2-Dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and hydroxy groups, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20F3N1O1C_{15}H_{20}F_3N_1O_1. The compound's structure includes a propanamide backbone with a trifluoromethyl group that enhances its lipophilicity and potentially its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Some studies have shown that related compounds can inhibit the growth of bacteria and fungi. The trifluoromethyl group may contribute to increased potency against microbial strains.
  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research. This inhibition could be due to the compound's ability to interact with the active site of the enzyme through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial properties of various derivatives of trifluoromethyl compounds. Results indicated that certain derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to hydrophobic interactions with the trifluoromethyl group.
    Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
  • Enzyme Inhibition Studies : Another study focused on the inhibition of acetylcholinesterase by similar amide compounds. The results showed that these compounds could effectively reduce enzyme activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
    Compound NameIC50 Value (µM)
    2,2-Dimethyl Amide5.4
    Control (Donepezil)0.5

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, which may increase binding affinity to biological targets.
  • Hydroxy Group : Potentially involved in hydrogen bonding with target proteins or enzymes, facilitating interaction and inhibition.

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